

TD-428: A Technical Guide to a Potent BRD4-Targeting PROTAC

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **TD-428** (CAS Number: 2334525-50-5), a highly specific and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).

Core Concepts: PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. [1][2]

TD-428: A BRD4-Degrading PROTAC

TD-428 is a PROTAC that specifically targets BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is implicated in the pathogenesis of various cancers. **TD-428** is a chimeric molecule constructed from TD-106, a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), and JQ1, a well-characterized inhibitor of the BET family of

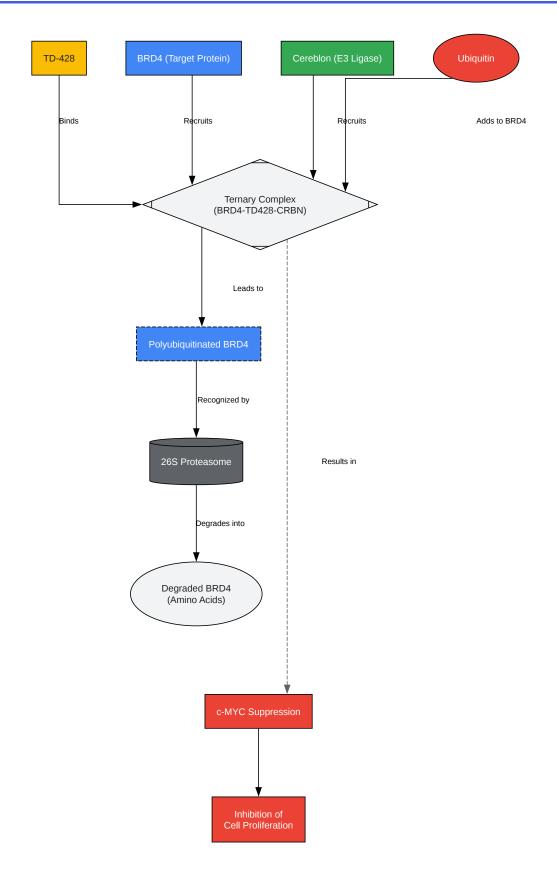


proteins.[1][3] By simultaneously binding to BRD4 and Cereblon, **TD-428** effectively hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of BRD4.[1][4]

Mechanism of Action

The mechanism of action of **TD-428** involves the formation of a ternary complex between BRD4, **TD-428**, and the Cereblon E3 ubiquitin ligase. This proximity, induced by **TD-428**, leads to the polyubiquitination of BRD4 by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein.[2][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC, which in turn inhibits cancer cell proliferation.[1]





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Caption: Mechanism of action of TD-428.



Quantitative Data Summary

The following table summarizes the key quantitative data for TD-428's biological activity.

Parameter	Description	Value	Cell Line	Reference
DC50	Half-maximal degradation concentration for BRD4	0.32 nM	22Rv1 (Prostate Cancer)	[1]
CC50	Half-maximal cytotoxic concentration	20.1 nM	22Rv1 (Prostate Cancer)	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **TD-428**.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation, which was used to determine the CC50 of **TD-428**.

- Cell Plating:
 - \circ Prostate cancer cells (22Rv1) are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well in 100 μ L of culture medium.
 - The plates are incubated for 24 hours to allow for cell attachment.
- · Compound Treatment:
 - TD-428 is serially diluted in culture medium to achieve a range of final concentrations.
 - The culture medium is removed from the wells and replaced with 100 μL of medium containing the various concentrations of TD-428.



- Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
- The plates are incubated for 72 hours.[1]
- MTT Addition and Incubation:
 - After the 72-hour incubation, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]
 - The plates are incubated for an additional 4 hours at 37°C in a CO2 incubator.
- Formazan Solubilization:
 - \circ After the incubation with MTT, 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.[6]
 - The plate is incubated overnight at 37°C to ensure complete solubilization of the formazan crystals.[5]
- Data Acquisition:
 - The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
 - The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of TD-428 and fitting the data to a sigmoidal dose-response curve.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with **TD-428**.

- Cell Treatment and Lysis:
 - 22Rv1 cells are seeded in 6-well plates and grown to 70-80% confluency.



- $\circ~$ The cells are treated with various concentrations of **TD-428** (e.g., 1 nM to 10 μ M) for 12 hours.[1]
- After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification:

 The total protein concentration of each cell lysate is determined using a BCA protein assay kit.

SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-30 μg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel.
- The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

Immunoblotting:

- The membrane is blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- The membrane is then incubated with a primary antibody specific for BRD4 (and separately for IKZF1 and IKZF3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control.



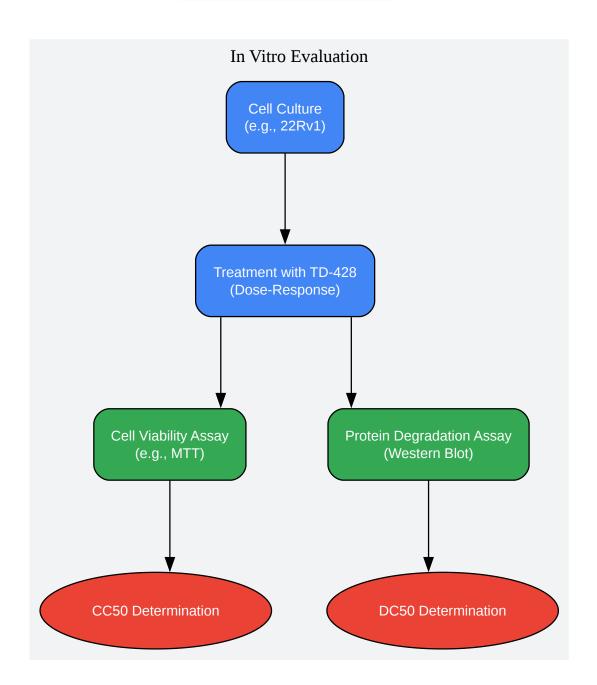
 The DC50 value is determined by plotting the percentage of remaining BRD4 protein against the log concentration of TD-428.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a PROTAC like TD-428.



Chemical Synthesis Synthesis of TD-428 (JQ1 + Linker + TD-106)



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Caption: Experimental workflow for **TD-428** evaluation.



Chemical and Physical Properties

Property	- Value	
CAS Number	2334525-50-5	
Molecular Formula	C43H43CIN10O7S	
Molecular Weight	879.38 g/mol	
Appearance	Solid powder	
Purity	>98% (typically)	
Solubility	Soluble in DMSO	

Conclusion

TD-428 is a potent and highly specific BRD4-targeting PROTAC that demonstrates significant activity in preclinical models. Its ability to induce the degradation of BRD4 at sub-nanomolar concentrations highlights the potential of the PROTAC technology for developing novel therapeutics against challenging drug targets. The detailed methodologies provided in this guide offer a framework for the further investigation and development of **TD-428** and other similar targeted protein degraders.

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